molecular formula C17H16N4O4S B2746862 (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034261-04-4

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2746862
CAS No.: 2034261-04-4
M. Wt: 372.4
InChI Key: ZIWUAIPBFKTMRU-UHFFFAOYSA-N
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Description

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis Techniques : Novel synthetic routes have been developed to create derivatives that include sulfonyl and azetidin-1-yl groups, demonstrating their versatility in organic synthesis. For instance, the synthesis of N-phenylpyrazolyl aryl methanones derivatives, showcasing the potential utility of similar compounds in creating substances with herbicidal and insecticidal activities (Wang et al., 2015).

  • Biological Evaluation : Research has focused on evaluating the biological activities of compounds containing imidazole derivatives, suggesting their significance in medicinal chemistry. For example, new imidazole derivatives containing β-lactam rings have been synthesized and characterized, hinting at potential pharmacological applications (Askar et al., 2016).

Material Science and Catalysis

  • Organocatalysis : An aprotic imidazolium zwitterion has been found to be an efficient organocatalyst for the regioselective ring-opening of aziridines, showcasing applications in catalysis and synthesis (Ghosal et al., 2016).

  • Photocatalysis : Studies have also explored the photocatalytic activities of related compounds, such as the removal of malodorous organic sulfides using molecular oxygen and visible light, indicating their potential use in environmental applications (Sun et al., 2008).

Chemical Reactions and Mechanisms

  • Chemical Transformations : Research on the chemical reactivity of similar compounds underlines their importance in organic synthesis. For example, the selective synthesis of benzimidazolyl and quinoxaline derivatives from aromatic aldehyde and o-phenylenediamine demonstrates the reactivity and utility of these compounds in creating heterocyclic compounds (Zhan et al., 2019).

Advanced Materials

  • Polymer Science : The synthesis and characterization of sulfonated polybenzimidazoles containing phenyl phthalazinone groups for proton exchange membrane applications highlight the potential of these compounds in the development of materials for energy technologies (Liu et al., 2014).

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-20-8-7-18-17(20)26(23,24)13-10-21(11-13)16(22)14-9-15(25-19-14)12-5-3-2-4-6-12/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWUAIPBFKTMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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